molecular formula C10H5ClFN3O2 B14155658 4-Chloro-6-(4-fluorophenyl)-5-nitropyrimidine CAS No. 736143-09-2

4-Chloro-6-(4-fluorophenyl)-5-nitropyrimidine

Katalognummer: B14155658
CAS-Nummer: 736143-09-2
Molekulargewicht: 253.62 g/mol
InChI-Schlüssel: ZCBQINAQBCZYJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-6-(4-fluorophenyl)-5-nitropyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with chlorine, fluorine, and nitro groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-fluorophenyl)-5-nitropyrimidine typically involves the reaction of 4-fluorobenzaldehyde with ethyl cyanoacetate and thiourea in the presence of anhydrous potassium carbonate (K₂CO₃) as a base . The reaction proceeds through a series of steps including condensation, cyclization, and nitration to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-6-(4-fluorophenyl)-5-nitropyrimidine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions to form different oxidation states of the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed

    Nucleophilic substitution: Substituted pyrimidines with various functional groups.

    Reduction: Amino-substituted pyrimidines.

    Oxidation: Oxidized derivatives of the pyrimidine ring.

Wissenschaftliche Forschungsanwendungen

4-Chloro-6-(4-fluorophenyl)-5-nitropyrimidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Chloro-6-(4-fluorophenyl)-5-nitropyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The compound can also modulate cellular processes such as apoptosis, cell cycle progression, and signal transduction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Chloro-6-(4-fluorophenyl)-5-nitropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential for further functionalization, making it a versatile intermediate in synthetic chemistry.

Eigenschaften

CAS-Nummer

736143-09-2

Molekularformel

C10H5ClFN3O2

Molekulargewicht

253.62 g/mol

IUPAC-Name

4-chloro-6-(4-fluorophenyl)-5-nitropyrimidine

InChI

InChI=1S/C10H5ClFN3O2/c11-10-9(15(16)17)8(13-5-14-10)6-1-3-7(12)4-2-6/h1-5H

InChI-Schlüssel

ZCBQINAQBCZYJJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=C(C(=NC=N2)Cl)[N+](=O)[O-])F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.